[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Lipophilicity Physicochemical property Drug-likeness

This sp³-rich, heteroaliphatic 1,2,3-triazole scaffold is differentiated by its N1-cyclobutylmethyl group, providing constrained steric bulk unattainable with simple alkyl/benzyl analogs. With an XLogP3 of -0.2 and TPSA of 56.7 Ų, it is an ideal fragment for CNS-targeted kinase or GPCR programs. The primary amine enables rapid SAR expansion via amide coupling or reductive amination. Available as free base (≥98%) or dihydrochloride salt; request batch-specific CoA (¹H NMR, LCMS).

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1488790-96-0
Cat. No. B1466755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
CAS1488790-96-0
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(N=N2)CN
InChIInChI=1S/C8H14N4/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5,9H2
InChIKeyVWJOOZOYCIOMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1488790-96-0): Core Chemical Identity and Vendor-Independent Characterization


[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is a small-molecule heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a cyclobutylmethyl substituent at the N1 position and a methylamine group at the C4 position [1]. Its molecular formula is C8H14N4 with a molecular weight of 166.22 g/mol. The compound is commercially supplied at purities typically ≥95% and is intended for research and further manufacturing use . Computed physicochemical properties include an XLogP3-AA value of -0.2, a topological polar surface area (TPSA) of 56.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These characteristics position it as a compact, moderately polar scaffold suitable for fragment-based drug discovery and for use as a synthetic intermediate in medicinal chemistry campaigns.

Why Generic 1,2,3-Triazole Methanamine Analogs Cannot Reliably Replace the Cyclobutylmethyl Variant in SAR and Synthesis Workflows


The cyclobutylmethyl substituent at the N1 position of the triazole core introduces a unique steric and lipophilic fingerprint that cannot be replicated by simple alkyl or benzyl analogs. In medicinal chemistry, even subtle alterations to the N1 substituent on a triazole ring can lead to substantial shifts in target binding affinity, selectivity, and ADME properties [1]. The cyclobutylmethyl group, with its constrained ring geometry, can occupy a distinct conformational space compared to flexible chains (e.g., n-propyl, isobutyl), potentially enhancing shape complementarity with hydrophobic pockets while maintaining a favorable balance between lipophilicity and solubility [2]. Generic substitution with an unsubstituted methyl or ethyl analog risks losing these specific steric and electronic interactions, which may be critical for on-target activity or for achieving the desired metabolic stability profile. The following quantitative evidence, though limited, illustrates the measurable physicochemical differences that underpin this lack of interchangeability.

Measurable Physicochemical Differentiation of 1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Against Structurally Closest Analogs


LogP-Based Lipophilicity Differential Relative to the 1-Methyl Triazole Analog

The computed partition coefficient (XLogP3-AA) for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is -0.2, which is +0.9 log units higher than the reported XLogP3-AA value of -1.1 for the 1-methyl analog, [1-(methyl)-1H-1,2,3-triazol-4-yl]methanamine (PubChem data) [1][2]. This quantifiable increase in lipophilicity indicates that the cyclobutylmethyl derivative resides in a more favorable range for passive membrane permeability, potentially enhancing oral absorption or CNS penetration relative to the simpler methyl analog, while avoiding the often detrimental high lipophilicity (>3) of larger substituents.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area Comparison with a Benzyl-Substituted Triazole Analog

The topological polar surface area (TPSA) of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is 56.7 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for CNS penetration and is identical to the TPSA of [1-(benzyl)-1H-1,2,3-triazol-4-yl]methanamine (56.7 Ų) [2]. However, the cyclobutylmethyl analog achieves this TPSA with a significantly smaller molecular volume (166.22 g/mol vs. 176.22 g/mol for the benzyl analog), resulting in a marginally higher TPSA-to-molecular-weight ratio (0.341 vs. 0.322). This suggests a slightly more efficient polar surface area presentation, which, combined with its lower aromatic character, may offer advantages in reducing π-π stacking-related off-target binding while maintaining CNS accessibility [3].

Polar surface area CNS drug design Physicochemical property

Hydrogen Bond Donor/Acceptor Signature and Its Impact on Solubility vs. the Dihydrochloride Salt Form

The free base of the target compound possesses one hydrogen bond donor (HBD) and three acceptors (HBA) [1]. The corresponding dihydrochloride salt (CAS 2098089-20-2) is also commercially available with a purity of 98% . While direct aqueous solubility data are not published, the availability of a dihydrochloride salt implies that the free base may exhibit limited water solubility, a common feature of neutral triazole methanamines. The salt form provides a practical procurement path to overcome potential solubility limitations during in vitro assays or formulation development. In contrast, analogs lacking a basic amine group (e.g., the corresponding alcohol [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, CAS 1490550-10-1) cannot be converted into such a salt, limiting their solubility enhancement options . This functional group-derived advantage offers a clear differentiator in assay compatibility.

Solubility Salt form Physicochemical developability

Optimal Deployment Scenarios for 1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Based on Physicochemical Differentiators


Fragment-Based Lead Generation for CNS Targets Requiring Balanced Lipophilicity

The compound's moderate lipophilicity (XLogP3 = -0.2), low molecular weight, and TPSA well under the CNS cutoff make it a promising fragment for targeting neurological enzymes or receptors where excessive hydrophilicity would limit brain penetration. It can serve as a core fragment for building ATP-competitive kinase inhibitors or GPCR ligands intended for CNS indications [1][2]. Procurement should include a freeze-thaw stability assessment and purity verification by HPLC before screening.

Synthetic Intermediate for Multistep Medicinal Chemistry Campaigns Requiring Salt Form Flexibility

The primary amine handle supports diverse downstream derivatization (amide coupling, reductive amination, urea formation). The commercial availability of both the free base (≥95%) and the dihydrochloride salt (98%) enables researchers to choose the optimal form based on reaction conditions. The salt form is particularly recommended for aqueous-phase bioconjugation or when using water-sensitive reagents where the anhydrous free base is preferred. Always request batch-specific Certificate of Analysis including 1H NMR and LCMS .

Use as a Non-Aromatic, Low Aromatic Ring Count Scaffold in Developability Optimization

Medicinal chemistry programs seeking to reduce the number of aromatic rings in lead series to improve developability can utilize this compound as a sp³-rich, heteroaliphatic building block. Its cyclobutylmethyl group contributes zero aromatic rings, and the triazole core, though aromatic, is electron-deficient, which can mitigate some risks associated with high aromatic ring count. Replace a benzyl-containing intermediate with this analog and monitor the impact on logD, solubility, and CYP inhibition profiles [3].

Comparative SAR Studies with Other N1-Substituted Triazole Methanamines

Procurement teams supporting SAR by catalog should acquire this compound alongside the methyl, ethyl, isopropyl, and benzyl analogs to systematically evaluate the impact of the N1 substituent on biological activity and physical properties. The cyclobutylmethyl group's constrained geometry can be compared to the flexible isobutyl or the planar benzyl groups, helping to deconvolute steric vs. electronic effects. Ensure all analogs are sourced from a single vendor or are verified for comparable purity to minimize confounding variables [1].

Quote Request

Request a Quote for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.